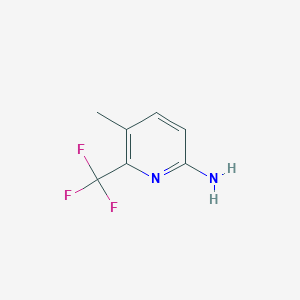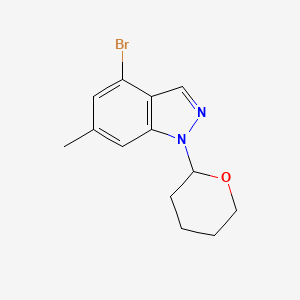
4-Bromo-6-methyl-1-tetrahydropyran-2-YL-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole is a chemical compound belonging to the class of indazole derivatives. Indazoles are nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole typically involves the following steps:
Bromination: The starting material, 6-methylindazole, undergoes bromination to introduce the bromo group at the 4-position.
Tetrahydropyran Formation: The brominated indazole is then reacted with tetrahydropyran to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the highest efficiency.
化学反応の分析
Types of Reactions: 4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized indazoles, reduced indazoles, and substituted indazoles with different functional groups.
科学的研究の応用
4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological studies to understand its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
4-Bromo-6-methyl-1-tetrahydropyran-2-yl-indazole is compared with other similar compounds to highlight its uniqueness:
4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole: This compound has a chlorine atom instead of a methyl group at the 6-position, leading to different chemical and biological properties.
This compound (without bromo group): The absence of the bromo group results in a different reactivity profile and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents.
特性
分子式 |
C13H15BrN2O |
|---|---|
分子量 |
295.17 g/mol |
IUPAC名 |
4-bromo-6-methyl-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H15BrN2O/c1-9-6-11(14)10-8-15-16(12(10)7-9)13-4-2-3-5-17-13/h6-8,13H,2-5H2,1H3 |
InChIキー |
USSRWYFVAZILBN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=NN2C3CCCCO3)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


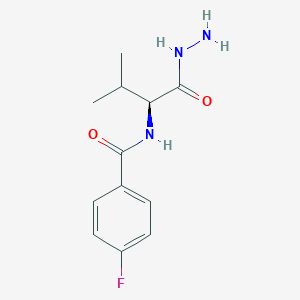
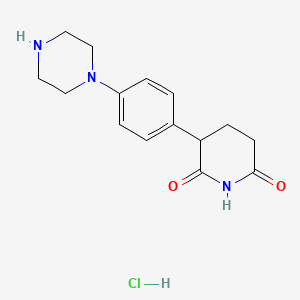
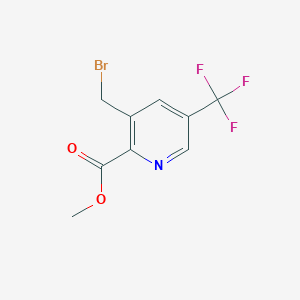

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B15362597.png)
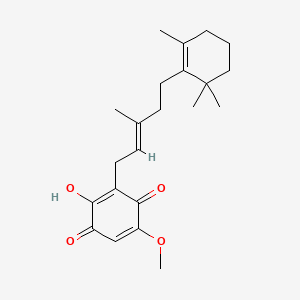
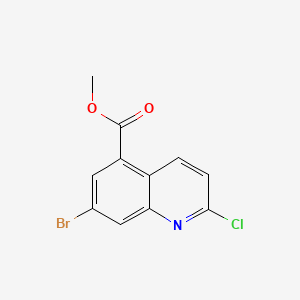

![Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate](/img/structure/B15362617.png)
![Tert-butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate;oxalic acid](/img/structure/B15362619.png)
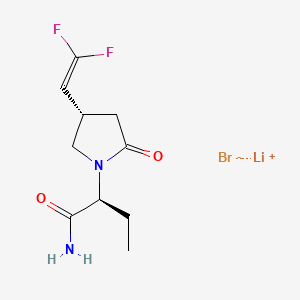
![Ethyl [(cyanomethyl)sulfonyl]acetate](/img/structure/B15362630.png)
